molecular formula C11H8O3 B13597304 3-(3-Ethynylphenyl)-2-oxopropanoic acid

3-(3-Ethynylphenyl)-2-oxopropanoic acid

Cat. No.: B13597304
M. Wt: 188.18 g/mol
InChI Key: CPDVEGOSUODFLA-UHFFFAOYSA-N
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Description

3-(3-Ethynylphenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a 2-oxopropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Ethynylphenyl)-2-oxopropanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3-ethynylbenzaldehyde.

    Formation of Intermediate: The aldehyde group is converted to a corresponding alcohol using a reducing agent such as sodium borohydride.

    Oxidation: The alcohol is then oxidized to form the corresponding carboxylic acid using an oxidizing agent like potassium permanganate.

    Final Product: The final step involves the formation of the 2-oxo group through a reaction with an appropriate reagent such as acetic anhydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products:

    Oxidation Products: Oxidized derivatives of the ethynyl group.

    Reduction Products: Alcohol derivatives of the carbonyl group.

    Substitution Products: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

3-(3-Ethynylphenyl)-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Ethynylphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets, leading to various biochemical effects. The ethynyl group can participate in reactions with nucleophiles, while the carbonyl group can form hydrogen bonds with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

    3-(3-Ethynylphenyl)-2-oxopropanoic acid vs. 3-(3-Ethynylphenyl)-2-oxobutanoic acid: The latter has an additional carbon in the oxo group, leading to different chemical properties and reactivity.

    This compound vs. 3-(3-Ethynylphenyl)-2-oxopentanoic acid: The presence of a longer carbon chain in the oxo group affects its solubility and interaction with other molecules.

Properties

Molecular Formula

C11H8O3

Molecular Weight

188.18 g/mol

IUPAC Name

3-(3-ethynylphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C11H8O3/c1-2-8-4-3-5-9(6-8)7-10(12)11(13)14/h1,3-6H,7H2,(H,13,14)

InChI Key

CPDVEGOSUODFLA-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=CC(=C1)CC(=O)C(=O)O

Origin of Product

United States

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